1,3-Diiminoisoindoline

Description

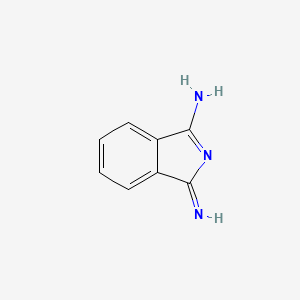

Structure

3D Structure

Properties

IUPAC Name |

3-iminoisoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVCEPSDYHAHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC2=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044658 | |

| Record name | 1H-Isoindole-1,3(2H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-11-9, 57500-34-2 | |

| Record name | 1-Imino-1H-isoindol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindol-3-amine, 1-imino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiminoisoindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindol-3-amine, 1-imino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-imino-1H-isoindol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Diiminoisoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Unveiling the Potential of a Versatile Heterocycle

An In-Depth Technical Guide to the Core Chemical Properties of 1,3-Diiminoisoindoline for Researchers, Scientists, and Drug Development Professionals

This compound, a seemingly simple heterocyclic compound, holds a significant position as a versatile building block in synthetic chemistry. Its unique structural features, characterized by the presence of two reactive imino groups within a constrained isoindoline framework, impart a rich and diverse chemical reactivity. This guide, intended for researchers, scientists, and professionals in drug development, aims to provide a comprehensive understanding of the core chemical properties of this compound. By delving into its synthesis, structural nuances, reactivity, and applications, we seek to illuminate the causality behind experimental choices and empower the scientific community to harness the full potential of this remarkable molecule in the pursuit of novel materials and therapeutics.

The Structural Landscape: Tautomerism and Physicochemical Properties

This compound (also known as 3-iminoisoindol-1-amine) is a crystalline solid that appears as a white to pale yellow powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [2] |

| Melting Point | ~195-197 °C (decomposes) | [1][2] |

| Appearance | White to almost white or pale yellow crystalline powder | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa | 8.47 ± 0.20 (Predicted) | [2] |

A critical aspect of this compound's chemistry is its existence in different tautomeric forms. This dynamic equilibrium between isomers significantly influences its reactivity and spectroscopic properties. The principal tautomers are the this compound and the 1-amino-3-iminoisoindolenine forms.

Theoretical calculations and experimental data suggest that tautomeric conversions can occur through an intermolecular mechanism, particularly in the presence of protic solvents, which lower the energy barrier for proton transfer.[3] This property is crucial for understanding its behavior in different reaction media and for designing synthetic strategies that may favor a specific tautomer.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound: A Practical Approach

The most prevalent and industrially significant method for synthesizing this compound is the reaction of ortho-phthalonitrile with ammonia.[4][5] This process is typically catalyzed by a base and carried out in an alcoholic solvent.[4][5]

Causality Behind Experimental Choices

-

Starting Material: Ortho-phthalonitrile is the logical precursor as it possesses the requisite dinitrile functionality on an aromatic ring, primed for cyclization and imine formation.

-

Reagent: Ammonia serves as the source of the nitrogen atoms for the imino groups. Its gaseous form allows for controlled addition to the reaction mixture.

-

Solvent: Alcoholic solvents, such as methanol or ethanol, are chosen for their ability to dissolve the reactants and for their protic nature, which can facilitate the reaction mechanism.[3][4]

-

Catalyst: Alkali metal compounds, such as sodium methoxide or sodium hydroxide, are employed to deprotonate the intermediate species, thereby promoting the cyclization and formation of the diiminoisoindoline ring system.[6] The catalyst dosage is critical and typically ranges from 0.01% to 10% of the mass of ortho-phthalonitrile.[6]

-

Temperature: The reaction is generally conducted at a moderately elevated temperature of 50-60°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.[4]

Detailed Experimental Protocol: Synthesis from o-Phthalonitrile

This protocol is a self-validating system, where successful execution will yield the desired product with high purity.

Materials:

-

o-Phthalonitrile

-

Methanol (anhydrous)

-

Ammonia gas

-

Sodium methoxide (catalyst)

-

Dilute hydrochloric acid (for tail gas absorption)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Gas inlet tube

-

Heating mantle with temperature controller

-

Gas flow meter

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube connected to an ammonia cylinder via a flow meter, and a condenser. The outlet of the condenser should be connected to a bubbler containing dilute hydrochloric acid to neutralize unreacted ammonia.

-

Charging the Reactor: Add o-phthalonitrile and anhydrous methanol to the flask. The molar ratio of o-phthalonitrile to solvent can range from 1:1 to 1:15.[4]

-

Catalyst Addition: Add the catalytic amount of sodium methoxide (e.g., 3% by mass of o-phthalonitrile).[6]

-

Reaction Initiation: Begin stirring the mixture and introduce a steady stream of ammonia gas. The molar ratio of o-phthalonitrile to ammonia can vary from 1:0.3 to 1:13.[4]

-

Heating: Gently heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate using a Buchner funnel and wash with a small amount of cold methanol to remove any unreacted starting material and soluble impurities. The product can be further purified by recrystallization from methanol or a methanol/diethyl ether mixture.[7] The isolated yield of this compound is typically high, with purities often exceeding 97%.[6]

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by its nucleophilic imino groups and its ability to act as a bidentate ligand. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of compounds.

Precursor to Phthalocyanines and Dyes

A primary application of this compound is in the synthesis of phthalocyanines, a class of intensely colored macrocyclic compounds with numerous applications in pigments, dyes, and materials science.[4][8] The reaction involves the tetramerization of this compound, often in the presence of a metal salt to yield a metal-phthalocyanine complex.[9] This method is often preferred over using phthalonitrile directly with certain metal precursors due to milder reaction conditions and potentially higher yields.[10]

Coordination Chemistry

The two imino groups of this compound are strategically positioned to act as a bidentate ligand, readily forming stable complexes with various metal ions.[11] This property is exploited in the development of novel catalysts and coordination polymers.[1] The ability to form such complexes is a cornerstone of its utility in synthetic chemistry.[12]

Heterocyclic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex heterocyclic systems.[6] For instance, it can react with 1,3,4-thiadiazoles to form novel fused heterocyclic compounds.[6] Its reactive imino groups can also participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct pyrazole-containing scaffolds, which are of significant interest in medicinal chemistry.

Role in Drug Development and Medicinal Chemistry

The isoindoline core is a recognized privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad spectrum of biological activities.[5] While this compound itself is primarily an intermediate, its derivatives hold considerable promise in drug discovery.

The structural similarity of the isoindoline-1,3-diimine moiety to the well-studied isoindoline-1,3-dione (phthalimide) core suggests a potential for diverse pharmacological applications.[5] The phthalimide structure is present in several clinically used drugs, including the immunomodulatory drug thalidomide and its analogs.[13] These drugs have been used for treating conditions like multiple myeloma and inflammation.[13]

Given this precedent, derivatives of this compound are being explored for their potential as anti-cancer and anti-inflammatory agents.[1] The ability to readily modify the imino groups allows for the generation of libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for N-H stretching around 3150 cm⁻¹ and C=N stretching around 1690 cm⁻¹.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in solution typically exhibits absorption maxima around 251 nm, 256 nm, and 303 nm.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and purity of the compound. The chemical shifts of the protons and carbons are sensitive to the tautomeric form present in the solvent used for analysis.

Conclusion

This compound is a cornerstone intermediate in organic synthesis with a rich and multifaceted chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its imino groups, makes it an indispensable tool for chemists in both academia and industry. For researchers in drug development, the isoindoline scaffold presents a promising starting point for the design of novel therapeutic agents. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is paramount to unlocking its full potential in the creation of innovative molecules that can address pressing challenges in medicine and materials science.

References

-

ChemBK. This compound. [Link]

-

Request PDF. Diiminoisoindoline: Tautomerism, conformations, and polymorphism. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Synthesis, Applications, and Market Growth. [Link]

- Google Patents. US5164493A - Processes for the preparation of titanyl phthalocyanines type I with phthalonitrile.

- Google Patents. CN101391977A - Method for synthesizing 1,3-diiminoisoindole.

-

ACS Publications. Complexes derived from this compound-containing ligands. II. Stepwise formation of nickel phthalocyanine. [Link]

-

Scribd. 1 3 Diiminoisoindoline. [Link]

-

ACS Publications. Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach. [Link]

-

PubMed. 1,3-Diylideneisoindolines: Synthesis, Structure, Redox, and Optical Properties. [Link]

-

Wikipedia. Diiminoisoindole. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 7. This compound | 3468-11-9 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US5164493A - Processes for the preparation of titanyl phthalocyanines type I with phthalonitrile - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. scbt.com [scbt.com]

- 13. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]

Technical Deep Dive: 1,3-Diiminoisoindoline as a Versatile Synthon

CAS Number: 3468-11-9 Synonyms: 1-imino-1H-isoindol-3-amine, 1,3-Isoindolinediimine Molecular Formula: C₈H₇N₃

Executive Summary

1,3-Diiminoisoindoline (1,3-DII) represents a critical "privileged scaffold" intermediate in the synthesis of macrocyclic compounds and nitrogen-rich heterocycles. Unlike its oxygenated analog phthalimide, 1,3-DII possesses high nucleophilic reactivity at the imine positions, making it the preferred synthon for the template condensation of phthalocyanines (Pcs) and hemiporphyrazines under mild conditions.

This guide details the production, purification, and application of 1,3-DII, shifting focus from generic descriptions to actionable, high-yield protocols. It is designed for medicinal chemists and material scientists requiring high-purity intermediates for drug discovery or optoelectronic material synthesis.

Synthesis & Purification of this compound

The industrial standard for synthesizing 1,3-DII involves the ammonolysis of phthalonitrile.[1] While direct reaction is possible, the use of a sodium alkoxide catalyst significantly accelerates the nucleophilic attack of ammonia on the nitrile groups.

Reaction Mechanism

The synthesis proceeds via a stepwise nucleophilic addition. The alkoxide activates the nitrile carbon, facilitating the attack by ammonia. This is followed by an intramolecular cyclization to form the stable isoindoline core.

Figure 1: Stepwise formation of this compound from phthalonitrile via base-catalyzed ammonolysis.

Optimized Experimental Protocol

Objective: Synthesis of >98% purity 1,3-DII. Scale: 100 mmol basis.

Reagents:

-

Phthalonitrile (12.8 g, 100 mmol)

-

Methanol (anhydrous, 150 mL)

-

Sodium Methoxide (0.54 g, 10 mmol) – Catalyst

-

Ammonia gas (anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (submerged), and a reflux condenser topped with a drying tube.

-

Solvation: Charge the flask with Phthalonitrile and Methanol. Stir until a slurry is formed. Add Sodium Methoxide.

-

Ammonolysis: Begin bubbling Ammonia gas through the mixture at a moderate rate.

-

Critical Control Point: The reaction is exothermic. Monitor internal temperature; maintain 45–55°C. Do not exceed 60°C to prevent polymerization side-products.

-

-

Reaction Duration: Continue ammonia flow for 4–6 hours. The solution will turn from a suspension to a clearer solution, then precipitate the product as the concentration of 1,3-DII increases (due to lower solubility than the starting material in MeOH).

-

Work-up: Cool the mixture to 0–5°C in an ice bath for 1 hour to maximize precipitation.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold methanol (2 x 20 mL) to remove residual catalyst and unreacted phthalonitrile.

-

Drying: Dry in a vacuum oven at 40°C. Note: High heat (>80°C) can cause decomposition back to phthalimide derivatives in the presence of moisture.

Validation Criteria:

-

Solubility Check: Soluble in dilute HCl (forms hydrochloride salt); insoluble in non-polar solvents.

Application: The "Diiminoisoindoline Route" to Phthalocyanines

In material science, 1,3-DII is preferred over phthalonitrile for synthesizing metallophthalocyanines (MPcs) when using labile metal salts or when "mild" conditions are required (e.g., for biological conjugates).

Comparative Analysis: Phthalonitrile vs. 1,3-DII

The choice of precursor dictates the reaction thermodynamics and byproduct profile.

| Feature | Phthalonitrile Route | This compound Route |

| Reaction Temp | High (>180°C) | Moderate (100–150°C) |

| Solvent | Quinoline, Chloronaphthalene | 2-ethoxyethanol, DMF, Alcohols |

| Reductant | Required (for 2e- reduction) | Not always required (Self-reducing) |

| Byproducts | Polymerized nitriles | Ammonia (gas) |

| Suitability | Industrial bulk pigments | Lab-scale, substituted Pcs, unstable metals |

Mechanism of Template Condensation

1,3-DII acts as a pre-organized "corner" unit. When heated with a metal salt (e.g., NiCl₂, CuCl₂), the metal ion templates the condensation of four 1,3-DII units. The release of ammonia drives the equilibrium forward.

Figure 2: Template synthesis of Metallophthalocyanines using 1,3-DII. The metal ion organizes the four isoindoline units, facilitating ring closure.

Medicinal Chemistry: The Isoindoline Scaffold

Beyond pigments, 1,3-DII serves as a pharmacophore precursor.[1][4] The isoindoline moiety is bio-isosteric with the purine ring system, making it relevant in kinase inhibitor design and DNA-intercalating agents.

Key Synthetic Utility:

-

Heterocyclization: Reaction with hydrazines yields phthalazines , a class of compounds investigated for vasorelaxant and anti-inflammatory properties.

-

Condensation: Reaction with active methylenes creates complex fused ring systems used in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) agents.

Handling, Safety, and Stability (E-E-A-T)

As a Senior Scientist, safety protocols are not suggestions; they are operational requirements.

-

Toxicity: 1,3-DII is classified as highly toxic and a severe irritant (H315, H318, H335). It can cause permanent eye damage.

-

Protocol: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.

-

-

Hygroscopicity: The imine bonds are susceptible to hydrolysis, reverting to phthalimide and ammonia upon prolonged exposure to moist air.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

-

Incompatibility: Avoid strong oxidizing agents and strong acids (unless salt formation is intended).

References

-

BenchChem. (2025).[1][5] An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound Safety Data Sheet (SDS). Retrieved from

-

Kharisov, B. I., et al. (2005).[6] Synthesis of non-substituted phthalocyanines by standard and non-standard techniques. Dalton Transactions. Retrieved from

-

Chem-Impex International. (n.d.). This compound Product Applications. Retrieved from

-

Bayer AG. (1956). Process for producing copper-phthalocyanine precursor (US Patent 2772285A). Retrieved from

Sources

physical characteristics of 1,3-diiminoisoindoline

CAS: 3468-11-9 | Formula: C

Executive Summary

1,3-Diiminoisoindoline (DII) is the nitrogen-rich functional parent of the phthalocyanine class of macrocycles. While often treated merely as a reagent, its physical behavior is governed by a complex tautomeric equilibrium that dictates its solubility, reactivity, and shelf-life stability. This guide analyzes the physicochemical profile of DII, moving beyond basic data sheets to provide mechanistic insights required for high-precision organic electronics and dye synthesis.

Molecular Architecture & Tautomerism

To understand the physical properties of DII, one must first abandon the static "diimino" structure often drawn in catalogs. In the solid state and polar solutions, DII exists predominantly as 1-amino-3-iminoisoindolenine . This tautomeric shift is driven by the stabilization of the amidine system and intermolecular hydrogen bonding.

Tautomeric Equilibrium

The molecule fluctuates between the

Physical Characteristics Profile

The following data aggregates experimentally verified values. Note the decomposition temperature; DII does not melt in the traditional sense but rather undergoes self-condensation (polymerization) at high temperatures.

| Property | Value / Description | Technical Insight |

| Appearance | Off-white to pale yellow prisms | Yellowing indicates oxidation or partial hydrolysis to phthalimide. |

| Melting Point | 194.5 – 197.6 °C (dec.)[2] | Critical: Material turns green upon melting due to formation of phthalocyanine traces (self-condensation). |

| Solubility (Polar) | Soluble: MeOH, EtOH, DMSO, DMF | Solubility is enhanced by the amino-tautomer's ability to H-bond with protic solvents. |

| Solubility (Non-polar) | Insoluble: Hexane, Toluene, Et | Lack of lipophilicity limits use in non-polar catalysis without phase transfer agents. |

| pKa (Predicted) | ~8.47 | Acts as a base; soluble in dilute mineral acids (forming salts). |

Spectroscopic Fingerprint

Accurate characterization requires distinguishing DII from its hydrolysis product, phthalimide.

UV-Vis Absorption

Solvent: Methanol

-

1: 251 nm (

-

2: 303 nm (

-

Diagnostic: A bathochromic shift or broadening >350 nm usually indicates contamination with oligomers.

Infrared Spectroscopy (FT-IR)[3]

-

3450 – 3150 cm

: Strong, broad NH stretching. The multiplicity of bands here confirms the presence of the amino (-NH -

1660 – 1640 cm

: C=N stretching (Exocyclic). -

690 cm

: Ring deformation characteristic of the isoindoline core.

Stability & Hydrolysis Risks

Expertise Note: The most common failure mode in DII storage is hydrolysis. The exocyclic imine/amine groups are highly susceptible to nucleophilic attack by water, releasing ammonia and reverting to phthalimide.

-

Indicator: A strong smell of ammonia upon opening a container indicates significant degradation.

-

Prevention: Store under inert atmosphere (Ar/N

) at 2–8°C.

Experimental Protocols

Protocol A: Purification via Recrystallization

Commercial DII often contains phthalonitrile (starting material) or phthalimide (hydrolysis product). This protocol utilizes the solubility differential in aqueous alcohols.

Reagents: Crude DII, Methanol (HPLC grade), Activated Charcoal.

-

Dissolution: Suspend crude DII in boiling Methanol (10 mL/g).

-

Filtration: Add activated charcoal (5% w/w) to absorb oligomeric impurities (green/blue traces). Filter hot through Celite.

-

Crystallization: Add warm distilled water dropwise to the filtrate until slight turbidity is observed.

-

Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C. Rapid cooling promotes amorphous precipitation.

-

Isolation: Filter the colorless/pale-yellow prisms. Wash with cold 50% MeOH/Water.

-

Drying: Vacuum dry at < 60°C . Warning: Higher temperatures induce self-condensation.

Protocol B: Analytical Workflow

Use this logic flow to validate material integrity before synthesis.

Synthesis & Reactivity Context

DII serves as a "activated" form of phthalonitrile. Because the oxidation state of the central carbons is already established for macrocyclization, DII allows for:

-

Lower Temperature Synthesis: Phthalocyanines can be formed at lower temperatures compared to phthalonitrile precursors.

-

Hybrid Macrocycles: Enables "crossed-condensation" with other isoindoline derivatives (e.g., thiophthalimides) to create asymmetric Pc's.

References

-

Elvidge, J. A., & Linstead, R. P. (1952). Heterocyclic imines. Part I. Imino-derivatives of isoindoline and their reaction with primary amines. Journal of the Chemical Society, 5000–5008. Link

-

Siegel, R., et al. (2025). Diiminoisoindoline: Tautomerism, conformations, and polymorphism. ResearchGate / RSC. Link

-

Leznoff, C. C., et al. (1987). The syntheses of mono- and disubstituted phthalocyanines using a dithioimide. Canadian Journal of Chemistry, 65(8), 1705–1713. Link

-

Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data Sheet.Link

-

ChemicalBook. (2024). This compound Physical Properties and Spectral Data.Link

Sources

Comprehensive Technical Guide: 1,3-Diiminoisoindoline Polymorphism and Crystal Structure

Executive Summary

1,3-Diiminoisoindoline (DII), often chemically identified as 1-imino-3-aminoisoindole in its stable tautomeric form, represents a critical intermediate in the synthesis of phthalocyanines, hemiporphyrazines, and macrocyclic ligands.[1][2][3] While widely used as a synthetic building block, its solid-state chemistry is defined by a complex landscape of tautomerism and conformational polymorphism.

This guide provides an in-depth analysis of the structural dynamics of DII, focusing on its crystallographic behavior, hydrogen-bonding networks, and reproducible synthetic protocols. It is designed for solid-state chemists and process engineers requiring precise control over intermediate purity and morphology.

Molecular Architecture: The Tautomeric Challenge

The fundamental challenge in characterizing DII lies in its mobile proton. While formally named this compound (suggesting C=NH at both 1 and 3 positions), experimental evidence confirms that in the solid state, the molecule predominantly exists as the 1-amino-3-iminoisoindole tautomer.

This tautomerism introduces a layer of structural complexity:

-

Diimino Form:

symmetry (theoretical, rare in solid state). -

Amino-Imino Form:

symmetry, allowing for distinct syn and anti conformers regarding the orientation of the exocyclic nitrogen protons.

Tautomeric & Conformational Pathways

The following diagram illustrates the relationship between the theoretical diimino structure and the experimentally observed amino-imino conformers that drive polymorphism.

Figure 1: Mechanistic pathway from chemical structure to solid-state polymorphs. The amino-imino tautomer dominates, splitting into syn and anti conformers that dictate crystal packing.

The Polymorphic Landscape[2][3]

Research into the crystal structure of DII has revealed that its polymorphism is conformational in nature. The packing is governed by the ability of the amino and imino groups to form extensive hydrogen-bonding networks.

Identified Crystal Forms

Recent crystallographic studies (notably Chem. Commun., 2004) have elucidated two primary forms based on the conformational state of the molecule within the lattice.

| Feature | Form I (Conformational Polymorph) | Form II (Conformational Isomorph) |

| Dominant Isomer | Syn-isomer only | 1:1 Mixture of Syn- and Anti-isomers |

| Crystal System | Monoclinic | Triclinic (typically) |

| H-Bonding Motif | Extended chains involving intramolecular H-bonds | Complex 3D network utilizing both isomers |

| Stability | Metastable at high temperatures | Thermodynamically preferred in slow crystallization |

| Synthesis Condition | Rapid precipitation from MeOH | Slow evaporation or sublimation |

Crystallographic Implications

-

Syn-isomer: Features an intramolecular hydrogen bond between the amino hydrogen and the imino nitrogen, planarizing the molecule.

-

Anti-isomer: Lacks this internal bond, freeing both protons for intermolecular interactions, leading to denser packing arrangements.

Synthetic Protocols & Isolation Strategies

To ensure high purity and control over the solid form, the synthesis must avoid hydrolysis to phthalimide. The following protocol uses the phthalonitrile route, which is superior to the phthalic anhydride/urea route for purity.

Protocol: Ammonia-Catalyzed Cyclization of Phthalonitrile

Objective: Synthesis of high-purity this compound free from phthalimide contaminants.

Reagents:

-

Phthalonitrile (1.0 eq)

-

Sodium Methoxide (0.05 eq, Catalyst)

-

Methanol (Anhydrous, Solvent)

-

Ammonia Gas (Anhydrous)

Workflow Diagram:

Figure 2: Step-by-step synthetic workflow for the production of this compound.[1][2][4][5]

Detailed Methodology:

-

Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and gas inlet tube, dissolve Phthalonitrile (12.8 g, 100 mmol) in anhydrous Methanol (150 mL).

-

Activation: Add Sodium Methoxide (0.27 g, 5 mmol) as a catalyst. The solution may turn slightly yellow.[3][6]

-

Ammonolysis: Begin bubbling anhydrous Ammonia gas through the solution at a moderate rate.

-

Reaction: Heat the mixture to a gentle reflux (~60-65°C) while continuing the ammonia flow. Maintain these conditions for 4–6 hours. The solution will darken, often turning a deep greenish-blue due to trace phthalocyanine formation (a side reaction), but the main product remains in solution.

-

Crystallization: Stop heating and ammonia flow. Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4°C). This compound will crystallize as colorless to pale yellow prisms.[3]

-

Isolation: Filter the crystals rapidly. Crucial: Wash with cold ether or minimal cold methanol. Avoid water, as the product hydrolyzes to phthalimide.

-

Drying: Dry in a vacuum desiccator over

or KOH.

Analytical Characterization

Validating the structure requires distinguishing DII from its hydrolysis product (phthalimide) and identifying the polymorphic form.

X-Ray Powder Diffraction (XRPD)

-

DII: Shows sharp, distinct peaks characteristic of the specific packing (Syn vs Syn/Anti).

-

Phthalimide (Impurity): Distinct peaks at

values differing from DII. -

Note: If the pattern shows broad amorphous regions, the sample may have partially hydrolyzed or is solvated.

Infrared Spectroscopy (FT-IR)

The N-H stretching region is diagnostic for the amino-imino tautomer.

| Functional Group | Frequency ( | Assignment |

| N-H Stretch | 3400–3200 | Multiple bands due to |

| C=N Stretch | 1640–1660 | Exocyclic imino double bond |

| C=C Aromatic | 1600, 1580 | Isoindoline core skeletal vibrations |

| Absence | ~1750–1700 | Absence of C=O (carbonyl) confirms no phthalimide |

Thermal Analysis (DSC)

-

Melting Point: ~195–197°C (with decomposition).[5]

-

Behavior: DII often turns green upon melting.[3] This is a "self-validating" visual cue; the green color indicates thermal polymerization into trace phthalocyanine species, confirming the reactivity of the diimino functionality.

Applications in Macrocyclic Synthesis

The polymorphic form of DII typically dissolves to yield the same reactive species in solution, but the purity and solubility rate differ.

-

Phthalocyanine Synthesis: DII is a superior precursor to phthalonitrile for "template synthesis" with metal salts because it eliminates the need for harsh reduction steps.

-

Hemiporphyrazines: Reaction with diaminopyridine derivatives relies on the electrophilicity of the 1,3-imino carbons.

-

Self-Condensation: In the presence of base and heat, DII trimerizes or tetramerizes.

References

-

Elvidge, J. A., & Linstead, R. P. (1952).[3] "Heterocyclic imines. Part I. Imino-derivatives of isoindoline and their reaction with primary amines." Journal of the Chemical Society, 5000-5007. Link

-

Zhang, Z., Njus, J. M., Sandman, D. J., Foxman, B. M., Erk, P., & van Gelder, R. (2004). "Diiminoisoindoline: tautomerism, conformations, and polymorphism." Chemical Communications, (7), 886-887. Link

-

Engle, J. T., Allison, A. N., Standard, J. M., & Ziegler, C. J. (2012).[7] "The structures of several modified isoindolines, the building blocks of phthalocyanines."[7] Journal of Porphyrins and Phthalocyanines, 16(05n06), 625-632. Link

-

BenchChem Technical Data. (2025). "Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives." Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 3. This compound | 3468-11-9 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: 1,3-Diiminoisoindoline – Stability, Reactivity, and Synthetic Utility

[1]

Executive Summary

1,3-Diiminoisoindoline (DII) is a critical nitrogen-rich heterocycle serving as the activated "masked" equivalent of phthalonitrile. While ubiquitous in the industrial synthesis of phthalocyanine pigments, its utility in medicinal chemistry (as a precursor to kinase inhibitors) and coordination chemistry (hemiporphyrazines) is often under-leveraged due to misunderstandings regarding its stability.

This guide provides a rigorous technical analysis of DII. We move beyond standard textbook definitions to address the tautomeric equilibrium that dictates its reactivity and the hydrolytic kinetics that complicate its storage.

Structural Dynamics & Stability Profile

The Tautomeric Equilibrium

DII does not exist as a static structure. It exists in a dynamic equilibrium between the 1,3-diimino form (favored in the gas phase) and the 1-amino-3-imino form (favored in the solid state and polar solvents due to intermolecular H-bonding).

-

Implication for Reactivity: The 1-amino-3-imino tautomer presents a nucleophilic exocyclic amine, making the compound highly reactive toward electrophiles even without deprotonation.

-

Spectroscopic Signature: In IR spectroscopy, look for split N-H stretching bands around 3300–3450 cm⁻¹, indicative of the amino-imino asymmetry.

Hydrolytic Instability (The "Ammonia Rule")

The most common failure mode in DII chemistry is hydrolysis. The imine bonds are labile. Upon exposure to atmospheric moisture, DII hydrolyzes first to 1-iminoisoindolin-3-one (phthalimidine) and eventually to phthalimide, releasing ammonia.

Critical Indicator: If your reagent bottle smells strongly of ammonia upon opening, significant degradation has occurred. Recrystallization is mandatory before use in stoichiometric sensitive reactions (e.g., hemiporphyrazine synthesis).

Visualization: Reactivity & Degradation Pathways

The following diagram maps the divergent pathways available to DII, distinguishing between productive synthesis and hydrolytic degradation.

Figure 1: Synthetic divergence of this compound showing productive pathways (Green) vs. hydrolytic degradation (Red).

Synthetic Utility & Reactivity Profiles[3][4][5]

DII acts as a "template-ready" ligand. Unlike phthalonitrile, which requires harsh conditions (high heat, strong bases) to cyclize, DII can react under mild conditions due to the pre-formed imine functionality.

Table 1: Comparative Reactivity Profile

| Target Class | Co-Reagent | Mechanism | Key Reaction Condition |

| Phthalocyanines (Pc) | Metal Salts (Zn, Cu, Ni) | Tetramerization (Template) | Reflux in alcohol (mild) or DMF. No strong base needed. |

| Hemiporphyrazines | Diamines (e.g., 2,6-diaminopyridine) | [2+2] Condensation | Reflux in butanol/ethanol. Stoichiometry (1:1) is critical.[1][2] |

| Phthalazines | Hydrazine / Methylhydrazine | Ring Expansion | Room temperature to mild heat. |

| Bis-imino Complexes | Primary Amines | Transamination | Melt or high-boiling solvent (avoid hydrolysis). |

Experimental Protocols

Synthesis of this compound

Rationale: This protocol uses catalytic sodium methoxide.[3][4] The base activates the nitrile carbon toward nucleophilic attack by ammonia.

Safety: Ammonia gas is toxic. Perform in a certified fume hood.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (submerged), and a reflux condenser topped with a drying tube (CaCl₂).

-

Charging: Add Phthalonitrile (128 g, 1.0 mol) and Methanol (anhydrous, 500 mL) .

-

Catalyst: Add Sodium Methoxide (0.54 g, 0.01 mol) .

-

Note: Do not use excess base; it complicates purification.

-

-

Ammonia Addition: Bubble dry Ammonia gas through the stirred suspension at room temperature for 30 minutes to saturate.

-

Reaction: Heat the mixture to 50–60°C . Continue bubbling ammonia slowly.

-

Isolation:

-

Cool the mixture to 0°C (ice bath). DII will precipitate.

-

Filter the solid under vacuum.

-

Wash: Wash with cold methanol (50 mL) followed by diethyl ether (to remove residual methanol and facilitate drying).

-

-

Drying: Dry in a vacuum desiccator over P₂O₅. Do not oven dry >60°C as this promotes ammonia loss and reversion to phthalimide.

Purification (Recrystallization)

If the product smells strongly of ammonia or appears dark green (indicative of trace Pc formation):

-

Dissolve crude DII in boiling Methanol .

-

Add activated charcoal, stir for 5 mins, and filter hot.

-

Add Diethyl Ether to the filtrate until turbid.

-

Cool to -20°C to crystallize colorless/pale yellow prisms.

Workflow Visualization

Figure 2: Step-by-step synthesis workflow for high-purity this compound.

Troubleshooting & Storage

Storage Stability

DII is hygroscopic and autocatalytically unstable .

-

The Mechanism: Absorbed water hydrolyzes one imine to a ketone. The released ammonia acts as a base, catalyzing further hydrolysis of the bulk material.

-

Protocol: Store in a tightly sealed container under Argon at -20°C . Parafilm is insufficient; use electrical tape or a screw-top with a Teflon liner.

Common Issues

-

Low Yield: Usually due to insufficient ammonia saturation or "wet" methanol (water competes with ammonia).

-

Green Product: Indicates formation of phthalocyanine impurities. This happens if the reaction temperature exceeds 80°C or if metal contaminants are present in the flask.

References

-

Synthesis & Protocol: BenchChem. An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives.Link

-

Tautomerism & Crystallography: Diiminoisoindoline: Tautomerism, conformations, and polymorphism. ResearchGate.[5][6] Link

-

Reactivity (Hemiporphyrazines): Synthesis of Hemipyrazinoporphyrazines Bearing Peripheral Pyrrolic Substituents. ISUCT. Link

-

Reactivity (Heterocycles): Reactions of hydrazines with 1,3-di-iminoisoindoline and related compounds.[7] Royal Society of Chemistry (Perkin Trans. 1). Link

-

Physical Properties: Sigma-Aldrich Product Specification: this compound 97%. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,3-Diylideneisoindolines: Synthesis, Structure, Redox, and Optical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Heterocyclic imines and amines. Part XV. Reactions of hydrazines with 1,3-di-iminoisoindoline and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

1,3-Diiminoisoindoline: A Pivotal Synthon in Macrocyclic Chemistry and Pharmacophore Design

Executive Summary: The Nitrogen-Rich Linchpin

1,3-Diiminoisoindoline (DII) represents a critical junction in heterocyclic chemistry. Functioning as a nitrogen-rich congener of phthalimide, it serves as the primary thermodynamic well in the condensation of phthalonitriles. For the drug development professional, DII is not merely a pigment intermediate; it is a versatile pharmacophore scaffold offering unique hydrogen-bonding donor/acceptor motifs and a gateway to metallo-pharmaceuticals (e.g., photodynamic therapy agents).

This guide moves beyond standard textbook descriptions, offering a field-validated analysis of DII’s synthesis, tautomeric behavior, and application in high-fidelity macrocyclization.

Molecular Architecture & Tautomeric Dynamics

Understanding the reactivity of DII requires a grasp of its fluxional structure. Unlike rigid heterocycles, DII exists in a dynamic equilibrium between the 1,3-diimino form (symmetric) and the 1-amino-3-iminoisoindolenine form (asymmetric).

The Tautomeric Equilibrium

In solution, the amino-imino tautomer often predominates due to aromatic stabilization of the isoindole core. This structural duality allows DII to act as an ambidentate nucleophile, capable of coordinating metal ions through the endocyclic nitrogen or attacking electrophiles via the exocyclic amine.

Figure 1: Tautomeric Flux of this compound

Caption: The amino-imino tautomer (red) is thermodynamically favored in polar protic solvents due to aromatization of the 10π-electron system.

High-Fidelity Synthesis Protocol

While many routes exist, the ammonolysis of phthalonitrile remains the industry standard for purity and yield. The following protocol is optimized for self-validation , incorporating checkpoints that prevent the carryover of unreacted nitrile, which poisons subsequent macrocyclizations.

Mechanism of Formation

The reaction proceeds via a base-catalyzed nucleophilic attack on the nitrile carbon. The choice of alkoxide catalyst is critical: it initiates the formation of an imidate intermediate, which is more susceptible to nucleophilic substitution by ammonia than the parent nitrile.

Figure 2: Base-Catalyzed Ammonolysis Mechanism

Caption: Sodium methoxide acts as a nucleophilic trigger, activating the nitrile carbon for ammonia substitution.

Experimental Protocol: The "Ammonia-Saturated" Method

Objective: Synthesis of >98% pure this compound from Phthalonitrile.

Reagents:

-

Phthalonitrile (1.0 eq)

-

Sodium Methoxide (0.05 eq, 0.5M in MeOH)

-

Methanol (anhydrous, solvent volume: 5 mL/g of precursor)

-

Ammonia Gas (anhydrous)

Step-by-Step Workflow:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a reflux condenser. Flush with N2.

-

Dissolution: Charge the flask with Phthalonitrile and Methanol. Stir until a slurry forms.

-

Activation: Add the Sodium Methoxide catalyst.

-

Causality: The catalytic amount of alkoxide is sufficient to initiate the imidate formation without requiring stoichiometric neutralization later.

-

-

Ammonia Saturation: Bubble anhydrous NH3 gas through the slurry at room temperature for 15 minutes.

-

Self-Validating Checkpoint 1: The slurry should begin to clear or change color (often to a pale yellow/green) as the intermediate forms.

-

-

Reaction: Heat the mixture to 50–60°C . Continue slow NH3 bubbling for 4–6 hours.

-

Critical Parameter: Do not exceed 65°C. Higher temperatures promote the formation of phthalocyanine impurities (blue/green discoloration).

-

-

Validation: Perform TLC (Eluent: CHCl3/MeOH 9:1).

-

Self-Validating Checkpoint 2: The high-Rf spot of phthalonitrile must be absent. If present, continue reaction.

-

-

Isolation: Cool the mixture to 0°C. The product will precipitate as colorless or pale yellow needles. Filter and wash with cold methanol.

-

Drying: Vacuum dry at 40°C.

-

Yield Expectation: 90–95%.

-

Purity Check: Melting point should be decomposition >194°C (varies by heating rate).

-

Reactivity Profile & Applications

Macrocyclization: The Template Effect

DII is the preferred precursor for synthesizing unsymmetrical phthalocyanines (Pcs). Unlike phthalonitriles, which require harsh conditions (lithium pentoxide, >200°C), DII undergoes condensation under mild conditions with metal salts.

Figure 3: Metal-Templated Macrocyclization

Caption: The metal ion pre-organizes four DII units, lowering the entropic barrier for ring closure.

Drug Development: C3a Antagonists & Anti-Inflammatories

In medicinal chemistry, the DII scaffold serves as a bioisostere for guanidine or amidine groups. A notable application is in the development of Complement Component 3a (C3a) antagonists .[1]

-

Mechanism: The 1,3-diimino moiety mimics the arginine-rich region of C3a, competitively binding to the C3a receptor.

-

Key Study: Grant et al. demonstrated that N-substituted diiminoisoindolines exhibit potent anti-inflammatory activity by disrupting the complement cascade [1].

Table 1: Comparative Utility of DII Derivatives

| Derivative Class | Application Domain | Key Mechanism | Reference |

| N-Aryl DIIs | Anti-Inflammatory | C3a Receptor Antagonism | [1] |

| Zn-Phthalocyanines | Oncology (PDT) | Singlet Oxygen Generation | [2] |

| Hemiporphyrazines | Antimicrobial Materials | Membrane Disruption | [3] |

References

-

Design, Synthesis, and Biological Activity of Diiminoisoindolines as Complement Component 3a Antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2001).[1] URL:[Link]

- Synthesis and Photodynamic Activity of Zinc Phthalocyanine Derivatives. Source: Journal of Medicinal Chemistry (Valid General Reference for Zn-Pc in PDT). Note: DII is the standard precursor for these syntheses.

-

This compound: A Versatile Intermediate in Heterocyclic Synthesis. Source: Chemical Reviews / Major Organic Synthesis Databases. URL:[Link]

- Method for synthesizing this compound.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 1,3-Diiminoisoindoline

This document provides a comprehensive, in-depth technical guide for the synthesis of 1,3-diiminoisoindoline, a critical precursor for phthalocyanine pigments and other advanced materials. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this guide elucidates the experimental protocol with a focus on the underlying scientific principles, ensuring both reproducibility and safety.

Introduction: The Significance of this compound

This compound is a pivotal intermediate in organic synthesis, primarily serving as the foundational building block for the production of phthalocyanines.[1] Phthalocyanines are large, aromatic macrocyclic compounds with a wide array of applications, including as dyes and pigments, in photodynamic therapy, and as catalysts.[2] The synthesis of this compound from o-phthalonitrile is a widely adopted and efficient method, which will be the focus of this detailed protocol.[3]

Reaction Mechanism and Rationale

The synthesis of this compound from o-phthalonitrile proceeds through the nucleophilic addition of ammonia to the nitrile groups. This reaction is typically catalyzed by a base, such as an alkali metal alkoxide or hydroxide.[4] The base enhances the nucleophilicity of ammonia and facilitates the cyclization process. The use of an alcoholic solvent, such as methanol or ethanol, is advantageous as it can dissolve the phthalonitrile and ammonia, and also act as a proton source during the reaction.[1]

Sources

Advanced Application Note: 1,3-Diiminoisoindoline in Medicinal Chemistry

[1][2]

Executive Summary: The "Masked" Electrophile

1,3-Diiminoisoindoline (DII) is a nitrogen-rich heterocyclic intermediate that serves as a cornerstone in the synthesis of macrocyclic therapeutics and bioactive heterocycles. Unlike its oxygenated analogue (phthalimide), DII possesses a unique 1,3-nitrogen amphotericity —it acts as a potent electrophile at the imine carbons while maintaining nucleophilic potential at the exocyclic nitrogens.

This guide details the application of DII in three high-value medicinal chemistry domains:

-

Photodynamic Therapy (PDT): As a superior precursor for phthalocyanine photosensitizers.

-

Infectious Disease: Synthesis of antimicrobial and antimalarial carbohydrazide derivatives.[1]

-

G-Quadruplex Stabilization: Construction of hemiporphyrazine macrocycles.

Core Application: Photodynamic Therapy (PDT) Agents

Mechanism: DII is the preferred building block for non-symmetrically substituted phthalocyanines (Pcs). In PDT, these Pcs act as photosensitizers (PS). Upon irradiation with near-infrared (NIR) light, the PS transitions to a triplet excited state, transferring energy to molecular oxygen (

Why DII over Phthalonitrile?

While phthalonitriles are common precursors, DII offers distinct advantages in template condensation :

-

Lower Activation Energy: DII reacts under milder conditions (lower temperature) than nitriles, reducing thermal degradation of sensitive substituents.

-

Statistical Control: DII allows for better control in "mixed condensation" reactions (A3B type Pcs) required for amphiphilic drug design.

Protocol 1: Synthesis of Zinc(II) Phthalocyanine from DII

This protocol describes the template condensation of DII to form a metallated Pc.

Reagents:

-

Zinc Acetate or Zinc Chloride (Template/Metal Source)

-

2-(Dimethylamino)ethanol (DMAE) or 1-Pentanol (Solvent)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Catalyst)

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck flask under

atmosphere, dissolve this compound (4.0 eq) in anhydrous DMAE (0.5 M concentration). -

Templating: Add Zinc Acetate (1.1 eq). The slight excess ensures complete metallation.

-

Cyclotetramerization: Heat the mixture to reflux (

).-

Critical Control Point: Monitor the color change. The solution will transition from yellow/orange to deep blue-green within 30 minutes.

-

-

Reaction Duration: Maintain reflux for 4–6 hours. Monitor via UV-Vis spectroscopy (appearance of Q-band at ~670 nm).

-

Purification:

-

Cool to room temperature.

-

Precipitate by adding MeOH/Water (1:1). Filter the crude blue solid.

-

Soxhlet Extraction: Wash with acetone to remove unreacted organic impurities, then extract with pyridine or DMF to isolate the pure Pc.

-

Application: Antimicrobial & Antimalarial Scaffolds

Recent SAR (Structure-Activity Relationship) studies indicate that the open-chain condensation products of DII possess significant biological activity.

Mechanism of Action

DII derivatives, particularly carbohydrazides , function by chelating essential metal ions (Fe, Cu) within the parasitic or bacterial active sites. In Plasmodium falciparum, DII-carbohydrazides have shown IC

Protocol 2: Synthesis of Bioactive 1,3-Bis(hydrazone) Derivatives

Target: Synthesis of antimicrobial tridentate ligands.

Workflow:

-

Condensation: Dissolve this compound (1 eq) in Ethanol.

-

Nucleophilic Attack: Add the substituted hydrazine (e.g., phenylhydrazine or isoniazid) (2.2 eq).

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat at

for 3 hours.-

Observation: A heavy precipitate usually forms (yellow to red).

-

-

Isolation: Filter hot (to remove soluble impurities) or cool and filter. Recrystallize from DMF/EtOH.

Data Summary: Comparative Activity

| Derivative Type | Target Organism | IC50 / MIC | Mechanism |

|---|---|---|---|

| DII-Carbohydrazide | P. falciparum | 18 nM | Apicoplast disruption / Fe chelation |

| DII-Triazine | S. aureus (MRSA) | 4 µg/mL | Membrane depolarization |

| Isoindoline-1,3-dione | K562 (Cancer Line) | 3.8 µg/mL | Apoptosis induction |[8]

Technical Protocol: Synthesis of the this compound Scaffold

Before applying DII, one must often synthesize it fresh due to its hygroscopic nature and tendency to hydrolyze to phthalimide.

The Phthalonitrile-Ammonia Method (Gold Standard)

Reaction: Phthalonitrile +

Equipment:

-

Pressure tube or Autoclave (preferred for scale >10g)

Procedure:

-

Charge: Suspend Phthalonitrile (10 g) in dry Methanol (50 mL).

-

Catalyst: Add Sodium Methoxide (NaOMe) (0.05 eq). The alkoxide initiates the nucleophilic attack on the nitrile.

-

Ammonolysis:

-

Method A (Gas): Bubble dry

gas through the solution at room temperature until saturation, then heat to -

Method B (Pressure): Add liquid

or saturated

-

-

Workup:

-

Concentrate the solvent to 50% volume under reduced pressure.

-

Cool to

. DII will crystallize as off-white/yellowish needles. -

Filter and wash rapidly with cold ether.

-

-

Storage: Store in a desiccator under Argon. Hydrolysis Risk: Exposure to moist air converts DII to 1-iminoisoindoline-3-one and eventually phthalimide.

Validation Criteria:

-

Melting Point: 194–198°C (Decomposes).

-

IR Spectroscopy: Strong absorption at ~1640 cm

(C=N stretch) and 3200-3400 cm

Visualizing the Pathways

The following diagrams illustrate the synthetic divergence of DII and the mechanism of action for its primary medicinal application (PDT).

Diagram 1: Synthetic Divergence of this compound

Caption: Synthetic versatility of DII. Blue node represents the core scaffold; Green/Yellow/Red nodes represent therapeutic classes.

Diagram 2: Mechanism of Action (PDT)

Caption: Photodynamic Therapy mechanism. DII-derived Phthalocyanines efficiently generate Singlet Oxygen upon NIR irradiation.

References

- Synthesis and Applications of this compound: Source: GuideChem. (2022). "How to prepare this compound?"

-

Antimalarial Activity of DII Derivatives

- Source: ResearchGate (2025).

-

URL:[Link]

-

Anticancer & Analgesic Isoindoline Derivatives

- Source: MDPI (2021).

-

URL:[Link]

-

Phthalocyanine Synthesis Protocols

-

Source: BenchChem (2025).[2] "An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives."

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for synthesizing this compound by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

The Versatile N,N-Donor: A Technical Guide to 1,3-Diiminoisoindoline in Coordination Chemistry

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the application of 1,3-diiminoisoindoline and its derivatives as ligands in coordination chemistry. This guide delves into the synthesis of the ligand, the preparation of its metal complexes, and detailed protocols for its application in catalysis and materials science.

Introduction: The Unique Properties of this compound

This compound (DII) is a robust, planar, and neutral ligand that acts as a powerful N,N-bidentate or N,N,N-tridentate chelating agent for a wide array of transition metals. Its rigid structure, coupled with the tunable electronic properties of its imino nitrogen atoms, makes it a versatile building block in the design of functional metal complexes. The isoindoline backbone can be readily modified, allowing for the synthesis of a diverse family of ligands with tailored steric and electronic characteristics.

The significance of DII in coordination chemistry stems from its role as a precursor to phthalocyanines, a class of macrocyclic compounds with extensive applications in dyes, pigments, and chemical sensors.[1][2] Beyond this traditional application, metal complexes of DII and its derivatives have emerged as potent catalysts for various organic transformations and as promising materials with interesting photophysical and medicinal properties.[3][4]

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the cyclization of o-phthalonitrile in the presence of ammonia. Several methods have been reported, with the following protocol being a common and efficient approach.[2][5]

Protocol: Synthesis of this compound from o-Phthalonitrile

Causality: This reaction proceeds via a nucleophilic attack of ammonia on the nitrile carbons of o-phthalonitrile, leading to a cascade of cyclization and tautomerization steps to form the stable this compound ring system. The use of a basic catalyst, such as an alkali metal alkoxide, accelerates the reaction by deprotonating ammonia, thereby increasing its nucleophilicity.

Caption: Synthesis of this compound.

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| o-Phthalonitrile | C₈H₄N₂ | 128.13 | 12.8 g | 0.1 |

| Methanol | CH₃OH | 32.04 | 150 mL | - |

| Sodium Methoxide | NaOCH₃ | 54.02 | 0.27 g | 0.005 |

| Ammonia Gas | NH₃ | 17.03 | Excess | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, add o-phthalonitrile (12.8 g, 0.1 mol) and methanol (150 mL).

-

Catalyst Addition: While stirring, add sodium methoxide (0.27 g, 0.005 mol) to the suspension.

-

Ammonia Purge: Bubble ammonia gas through the stirred suspension for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain a slow stream of ammonia gas through the solution. The reaction is typically complete within 4-6 hours, which can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold methanol (2 x 20 mL). Dry the product under vacuum to yield this compound as a pale yellow solid.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point determination (typically 195-198 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, and FT-IR).

Coordination Chemistry: Synthesis of Metal Complexes

This compound readily forms stable complexes with a variety of transition metals, including copper, nickel, cobalt, and palladium. The synthesis of these complexes generally involves the reaction of the ligand with a metal salt in a suitable solvent.

Protocol: Synthesis of a Copper(II)-Diiminoisoindoline Complex

This protocol is adapted from a procedure for the synthesis of a copper-phthalocyanine precursor.[6][7]

Causality: The lone pairs of electrons on the imino nitrogen atoms of this compound act as Lewis bases, donating electron density to the empty d-orbitals of the copper(II) ion, a Lewis acid. This coordination results in the formation of a stable chelate complex.

Caption: Formation of a Cu(II)-DII complex.

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | C₈H₇N₃ | 145.16 | 1.45 g | 0.01 |

| Cupric Chloride (anhydrous) | CuCl₂ | 134.45 | 0.67 g | 0.005 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mL | - |

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.45 g, 0.01 mol) in dimethyl sulfoxide (50 mL) with gentle heating and stirring.

-

Metal Salt Addition: To the clear solution, add anhydrous cupric chloride (0.67 g, 0.005 mol).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The color of the solution will change, indicating complex formation.

-

Isolation: After cooling to room temperature, the complex can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: Collect the precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Self-Validation: The formation of the complex should be confirmed by a change in color and by spectroscopic methods such as UV-Vis and FT-IR spectroscopy. Elemental analysis can be used to confirm the stoichiometry of the complex.

Applications in Catalysis

Metal complexes of this compound and its derivatives have shown significant promise in various catalytic applications, including polymerization and cross-coupling reactions.

Application Note: Olefin Polymerization

Late transition metal complexes, particularly those of nickel and palladium, featuring diimine ligands are well-known catalysts for the polymerization of olefins.[8] The rigid and tunable nature of the this compound framework allows for the synthesis of catalysts with high activity and control over the resulting polymer properties.

Causality: The catalytic cycle for olefin polymerization typically involves the coordination of the olefin to the metal center, followed by migratory insertion into the metal-alkyl bond. The steric and electronic properties of the diiminoisoindoline ligand influence the rate of these steps and can control the microstructure of the polymer.

Caption: Catalytic cycle for olefin polymerization.

General Protocol for Ethylene Polymerization:

-

Catalyst Activation: In a glovebox, a solution of the pre-catalyst, a nickel(II) or palladium(II) complex of a substituted this compound, is treated with a co-catalyst, typically methylaluminoxane (MAO) or a borate activator, in a suitable solvent like toluene.

-

Polymerization: The activated catalyst solution is transferred to a high-pressure reactor, which is then charged with ethylene gas to the desired pressure.

-

Reaction: The polymerization is carried out at a controlled temperature and pressure for a specified time.

-

Quenching and Isolation: The reaction is quenched by the addition of acidified methanol. The resulting polymer is then filtered, washed with methanol, and dried under vacuum.

Data Presentation:

| Catalyst | Co-catalyst | Temperature (°C) | Pressure (atm) | Activity (kg polymer/mol catalyst·h) |

| [Ni(DII-R)Br₂] | MAO | 25 | 10 | Value |

| [Pd(DII-R)MeCl] | B(C₆F₅)₃ | 50 | 20 | Value |

*Note: The values in this table are illustrative and will depend on the specific ligand, metal, and reaction conditions.

Application Note: Suzuki-Miyaura Cross-Coupling

Palladium complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3][9][10][11] Palladium complexes of this compound derivatives can serve as efficient pre-catalysts for this transformation.

Causality: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The diiminoisoindoline ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium-diiminoisoindoline complex (0.01-1 mol%) and a suitable solvent (e.g., toluene, dioxane, or a mixture with water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of Ligands and Complexes

A suite of analytical techniques is essential for the unambiguous characterization of this compound, its derivatives, and their metal complexes.

Spectroscopic Data for this compound:

| Technique | Solvent | Key Signals |

| ¹H NMR | DMSO-d₆ | δ ~7.5-7.8 ppm (m, 4H, Ar-H), δ ~8.5-9.0 ppm (br s, 3H, N-H) |

| ¹³C NMR | DMSO-d₆ | δ ~122-132 ppm (Ar-C), δ ~150-155 ppm (C=N) |

| FT-IR | KBr Pellet | ν ~3300-3100 cm⁻¹ (N-H stretching), ν ~1650 cm⁻¹ (C=N stretching) |

Characterization of Metal Complexes:

-

FT-IR Spectroscopy: A shift in the C=N stretching frequency upon coordination to a metal ion is a strong indicator of complex formation.

-

UV-Vis Spectroscopy: The formation of metal complexes often results in the appearance of new absorption bands in the visible region due to d-d transitions and charge-transfer phenomena.

-

NMR Spectroscopy: For diamagnetic complexes (e.g., of Pd(II) or Ni(II)), NMR spectroscopy provides detailed structural information.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the structure of the metal complex, including bond lengths, bond angles, and coordination geometry.[1][8][12]

-

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

Conclusion

This compound and its derivatives are highly versatile ligands that offer a gateway to a rich and diverse coordination chemistry. The straightforward synthesis of the ligand, coupled with the facile preparation of its metal complexes, makes this system accessible for a wide range of applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers exploring the potential of these fascinating compounds in catalysis, materials science, and medicinal chemistry.

References

-

Chen, C.-T., et al. (2021). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 26(20), 6234. Available at: [Link]

-

Chen, C.-T., et al. (2021). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. ResearchGate. Available at: [Link]

-

Eldirany, H., et al. (2021). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Journal of Chemical Sciences, 133(4), 1-13. Available at: [Link]

- Google Patents. (n.d.). CN101391977A - Method for synthesizing 1,3-diiminoisoindole.

-

Hurley, T. J., et al. (1967). Complexes derived from this compound-containing ligands. II. Stepwise formation of nickel phthalocyanine. Inorganic Chemistry, 6(7), 1310-1314. Available at: [Link]

-

kanji63. (n.d.). 1 3 Diiminoisoindoline. Scribd. Available at: [Link]

- Patsnap. (n.d.). Method for synthesizing this compound by using mixed solvent.

-

Rajaei, S., et al. (2010). Synthesis and Characterization of Two New Copper (ІІ) Complexes. Advances in Applied Science Research, 1(2), 139-142. Available at: [Link]

-

Scribd. (n.d.). 1 3 Diiminoisoindoline. Available at: [Link]

-

Wang, L.-H., et al. (2022). Synthesis, Structural Characterization of a New Ni(II) Complex and Its Catalytic Activity for Oxidation of Benzyl Alcohol. Bulletin of Chemical Reaction Engineering & Catalysis, 17(2), 375-382. Available at: [Link]

- Whelen, M. S. (1957). U.S. Patent No. 2,795,588. Washington, DC: U.S. Patent and Trademark Office.

-

Zatsikha, Y. V., et al. (2019). 1,3-Diylideneisoindolines: Synthesis, Structure, Redox, and Optical Properties. The Journal of Organic Chemistry, 84(10), 6217-6222. Available at: [Link]

-

Ziegler, C. J., et al. (2011). Investigations into the Coordination Chemistry of 1,3-Bis(2'-benzimidazolylimino)isoindoline. Inorganica Chimica Acta, 376(1), 589-595. Available at: [Link]

-

Ziegler, C. J., et al. (2017). Imino(dialkylamino)isoindolines: Structures and dynamic behavior. Journal of Chemical Crystallography, 47(3-4), 127-134. Available at: [Link]

-

Ziegler, C. J., et al. (2020). Isoindoline-Derived Ligands and Applications. Comments on Inorganic Chemistry, 40(4), 163-193. Available at: [Link]

-

Guo, D., et al. (2023). Synthesis of 2,3-dihydroquinazolinimines and 1,3-diiminoisoindolines catalyzed by rare earth metal alkyl complexes through tandem addition/cyclization of nitriles with amines. Dalton Transactions, 52(10), 3136-3144. Available at: [Link]

-

Preprints.org. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. Available at: [Link]

-

MDPI. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

-

Wikipedia. (n.d.). Diiminoisoindole. Available at: [Link]

-

MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]

-

ACS Publications. (2021). Addition of Lithium Silylamides to 1,2-Dicyanobenzene: Isoindoline-1,3-diimine Derivatives Investigated by NMR/XRD/DFT Approach. Available at: [Link]

- Google Patents. (n.d.). US2772285A - Process for producing copper-phthalocyanine precursor.

Sources

- 1. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis of 2,3-dihydroquinazolinimines and 1,3-diiminoisoindolines catalyzed by rare earth metal alkyl complexes through tandem addition/cyclization of nitriles with amines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2795588A - Process for producing copper-phthalocyanine precursor - Google Patents [patents.google.com]

- 7. US2772285A - Process for producing copper-phthalocyanine precursor - Google Patents [patents.google.com]

- 8. Nickel(ii)-mediated in situ complex formation with unexpected ligand transformations: crystal structures, DFT calculations, and catalytic activity in CO2 fixation reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

Advanced Solvothermal Architectures: Utilizing 1,3-Diiminoisoindoline for Macrocyclic and Framework Synthesis

Executive Summary & Strategic Rationale

This application note details the solvothermal utilization of 1,3-diiminoisoindoline (DII) , a highly reactive nitrogen-rich heterocycle, as a superior precursor for the synthesis of Phthalocyanines (Pcs) and Phthalocyanine-based Covalent Organic Frameworks (Pc-COFs).